Scopoletin

Description

This compound has been reported in Caragana frutex, Phyllanthus sellowianus, and other organisms with data available.

This compound is a coumarin compound found in several plants including those in the genus Scopolia and the genus Brunfelsia, as well as chicory (Cichorium), redstem wormwood (Artemisia scoparia), stinging nettle (Urtica dioica), passion flower (Passiflora), noni (Morinda citrifolia fruit) and European black nightshade (Solanum nigrum) that is comprised of umbelliferone with a methoxy group substituent at position 6. This compound is used to standardize and establish pharmacokinetic properties for products derived from the plants that produce it, such as noni extract. Although the mechanism(s) of action have not yet been established, this agent has potential antineoplastic, antidopaminergic, antioxidant, anti-inflammatory and anticholinesterase effects.

Plant growth factor derived from the root of Scopolia carniolica or Scopolia japonica.

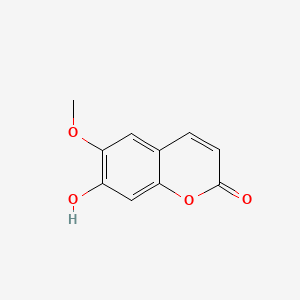

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODXRVNMMDRFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075368 | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |

| Record name | Scopoletin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92-61-5 | |

| Record name | Scopoletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scopoletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-6-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLF1HS0SXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Scopoletin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a phenolic compound belonging to the coumarin (B35378) class of secondary metabolites, which are widely distributed throughout the plant kingdom. It plays a crucial role in plant defense mechanisms against pathogens and herbivores, acting as a phytoalexin.[1] Beyond its role in plants, this compound has garnered significant interest from the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Understanding the biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, including quantitative data, detailed experimental protocols, and pathway diagrams.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The pathway begins with the amino acids phenylalanine and tyrosine, which are converted through a series of enzymatic reactions to the key intermediate, feruloyl-CoA. From feruloyl-CoA, the pathway branches off to produce this compound.

The key enzymatic steps in the biosynthesis of this compound are:

-

Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) : PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, while TAL converts L-tyrosine to p-coumaric acid. This is the committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H) : This cytochrome P450 enzyme hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) : C3'H hydroxylates p-coumaroyl shikimate to caffeoyl shikimate, which is then converted to caffeic acid.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) : This enzyme methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Feruloyl-CoA 6'-Hydroxylase (F6'H1) : This is a key enzyme that directs the metabolic flow towards coumarin biosynthesis. It hydroxylates feruloyl-CoA at the 6' position to form 6'-hydroxyferuloyl-CoA.[2]

-

Coumarin Synthase (COSY) : While the subsequent lactonization to form the coumarin ring can occur spontaneously, the enzyme COSY has been shown to catalyze this step, enhancing the efficiency of this compound formation.

The overall pathway can be visualized as follows:

References

Scopoletin: A Technical Guide to its Natural Sources, Distribution, and Analysis in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a phenolic coumarin (B35378), a secondary metabolite widely distributed throughout the plant kingdom.[1][2] It is synthesized via the phenylpropanoid pathway and plays a significant role in plant defense mechanisms as a phytoalexin.[2][3][4] For drug development professionals, this compound is a molecule of considerable interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, antidiabetic, hepatoprotective, and neuroprotective properties.[5][6][7] This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative distribution in various plant species, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.

Distribution of this compound in the Plant Kingdom

This compound is ubiquitous in the plant kingdom and has been isolated from various plant parts, including roots, stems, leaves, fruits, and flowers.[4] Its presence is documented across numerous plant families, demonstrating its widespread occurrence. Notable families rich in this compound include:

-

Asteraceae: (e.g., Artemisia species, Cirsium setidens, Helichrysum italicum)[1][4][5]

-

Solanaceae: (e.g., Solanum species, Nicotiana glauca, Datura metel)[5][8]

-

Rubiaceae: (e.g., Morinda citrifolia, Lasianthus lucidus, Mitracarpus frigidus)[1][5][9]

-

Convolvulaceae: (e.g., Convolvulus pluricaulis, Ipomoea reniformis)[1][5][10]

-

Fabaceae: (e.g., Trigonella foenum-graecum - Fenugreek)[8][11]

-

Moraceae: (e.g., Morus alba L.)[1]

-

Boraginaceae: (e.g., Cordia insignis)[1]

This wide distribution makes this compound an accessible natural product for research and development. It is found in common plants like stinging nettle (Urtica dioica), passion flower (Passiflora species), and chicory.[8]

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the plant species, the part of the plant, growth stage, and environmental conditions.[12] The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Species | Family | Plant Part | This compound Content / Yield | Reference |

| Artemisia annua | Asteraceae | Stems | 0.3% | [1][4] |

| Morinda citrifolia L. | Rubiaceae | Fruit | 0.93% (Soxhlet extract yield) | [1][4] |

| Convolvulus pluricaulis | Convolvulaceae | Whole Plant | 0.1738% (in 50% ethanolic extract) | [1][12] |

| Helichrysum italicum | Asteraceae | Flowers | 1.933 mg / 100g | [1][4] |

| Lasianthus lucidus | Rubiaceae | Stem Bark | 54 mg (from maceration) | [1][4] |

| Morus alba L. | Moraceae | - | 0.0009% | [1][4] |

| Knot-grass (Polygonum sp.) | Polygonaceae | Whole Plant | up to 6708.37 mg/kg | [13] |

| Nettle (Urtica dioica) | Urticaceae | Leaves | 11.48 mg/kg | [13] |

| Hedyotis diffusa Willd. | Rubiaceae | Whole Plant | 0.0528% | [5] |

| Polygala sabulosa | Polygalaceae | Whole Plant | 0.0287% | [5] |

Biosynthesis of this compound

This compound is a derivative of the phenylpropanoid pathway.[2][4] Its biosynthesis begins with the amino acid Phenylalanine (or Tyrosine). The pathway involves a series of enzymatic reactions, with a key branch point from lignin (B12514952) biosynthesis occurring at the level of feruloyl-CoA.[3] The ortho-hydroxylation of feruloyl-CoA is a critical step, followed by trans-cis isomerization and spontaneous lactonization to form the coumarin ring structure.[2][3] The enzyme coumarin synthase (COSY) has been identified as a key player in enhancing this final lactonization step.[2]

Caption: Biosynthetic pathway of this compound from phenylalanine.

Experimental Protocols

Extraction and Isolation of this compound

The choice of extraction method depends on the plant material and the desired scale of isolation. Several common methods are outlined below.[1][4]

5.1.1 Maceration [10] This simple method is suitable for small-scale extraction of thermolabile compounds.

-

Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a coarse powder.

-

Defatting (Optional): To remove nonpolar constituents like fats and waxes, first soak the powdered material in a non-polar solvent like hexane (B92381) or petroleum ether for 24-48 hours. Filter and discard the solvent. Air-dry the plant residue.

-

Extraction: Submerge the plant powder in a polar solvent such as methanol (B129727) or 85% methanol in a sealed container.[10] The typical solvent-to-solid ratio is 10:1 (v/w).

-

Incubation: Allow the mixture to stand for 3-7 days at room temperature with occasional shaking or stirring.

-

Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process with fresh solvent 2-3 times to ensure complete extraction.

-

Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

5.1.2 Soxhlet Extraction [1][4] This continuous extraction method is more efficient than maceration but uses heat, which may degrade some compounds.

-

Preparation: Prepare the dried plant powder as described for maceration.

-

Apparatus Setup: Place the powdered material (typically 10-20 g) into a thimble made of thick filter paper and place it in the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with the extraction solvent (e.g., methanol, ethanol). The volume should be about 1.5 times the volume of the Soxhlet chamber.

-

Extraction: Heat the flask. The solvent evaporates, travels up to the condenser, liquefies, and drips back into the thimble containing the plant material. Once the chamber is full, the solvent containing the extracted compounds siphons back into the flask. This process is repeated for 4-6 hours.[4]

-

Concentration: After extraction, cool the apparatus and collect the solvent from the flask. Concentrate the extract using a rotary evaporator.

5.1.3 Isolation by Column Chromatography [1][14] This is a standard method for purifying this compound from the crude extract.

-

Column Packing: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., chloroform (B151607) or hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A common gradient is from 100% chloroform to a chloroform:methanol mixture (e.g., 98:2, 95:5).[14]

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 95:5). This compound emits a characteristic blue fluorescence under UV light at 365 nm.[1][4]

-

Purification: Combine the fractions that show a pure spot corresponding to a standard this compound sample. Evaporate the solvent to obtain purified this compound crystals. Recrystallization from methanol can be performed for further purification.[14]

Analysis and Quantification

5.2.1 High-Performance Liquid Chromatography (HPLC) [1][4][15] HPLC is a widely used, reliable method for the quantification of this compound.

-

Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol. From this, prepare a series of calibration standards by serial dilution (e.g., 1 to 100 µg/mL).

-

Sample Preparation: Accurately weigh the crude extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A common isocratic mobile phase is a mixture of acetonitrile (B52724) and 0.01 M sodium acetate (B1210297) buffer (e.g., 20:80, v/v).[1] Alternatively, a gradient of acetonitrile and water (often with 0.1% formic acid) can be used.[16]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at approximately 345 nm.

-

-

Quantification: Run the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area for this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.

5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [16][17] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound, especially in complex biological matrices.

-

Sample and Standard Preparation: Prepare as for HPLC. An internal standard (e.g., xanthotoxin) is typically added to all samples and standards for improved accuracy.[17]

-

LC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-2.5 min, 10% to 85% B; 2.5-3.0 min, 85% to 10% B; 3.0-6.0 min, hold at 10% B.[16]

-

Flow Rate: 0.4 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: For this compound, monitor the transition of the precursor ion (m/z 193.2) to a specific product ion (e.g., m/z 132.9). For the internal standard xanthotoxin, the transition could be m/z 216.6 → 174.0.[16]

-

-

Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Use this curve to determine the concentration in unknown samples.

General Experimental Workflow

The following diagram illustrates the logical flow from raw plant material to the final analysis of this compound.

Caption: General workflow for this compound extraction, isolation, and analysis.

This guide provides a comprehensive technical overview for researchers and professionals working with this compound. By consolidating information on its natural sources, biosynthesis, and standardized protocols for extraction and analysis, it aims to facilitate further research and development of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. This compound: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a review of its pharmacology, pharmacokinetics, and toxicity [ouci.dntb.gov.ua]

- 7. An overview of the pharmacological activities of this compound against different chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and characterization of this compound from Iraqi-cultivated Leonotis leonurus (lion’s ear) using maceration and chromatographic techniques | Plant Science Today [horizonepublishing.com]

- 11. Fenugreek - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US6337095B1 - Process for the isolation of compound this compound useful as nitric oxide synthesis inhibitor - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Validated LC-MS/MS Method for the Determination of this compound in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Scopoletin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

Abstract: Scopoletin (6-methoxy-7-hydroxycoumarin), a naturally occurring coumarin (B35378) found in various medicinal and edible plants, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] Extensive research in cellular models has elucidated its potential as an anticancer, anti-inflammatory, antioxidant, and metabolic-regulating agent.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, focusing on its modulation of critical signaling pathways. We present a synthesis of current in vitro data, detailed experimental protocols, and visual representations of key cellular pathways to serve as a resource for ongoing and future research in drug discovery and development.

Core Mechanisms of Action in Oncology

This compound exhibits potent anticancer properties across a range of cancer cell lines by modulating multiple cellular processes, including apoptosis, cell cycle progression, invasion, and key signaling cascades.[6][7]

Induction of Apoptosis

This compound is a known inducer of apoptosis in various cancer cells, primarily through the intrinsic mitochondrial pathway. In human promyeloleukemic (HL-60) cells, this compound triggers apoptosis in a dose-dependent manner.[8][9] This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization.[1][10] Subsequently, a cascade of caspase activation occurs, including caspase-9 and the effector caspase-3, which culminates in the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation.[1][8][9] Similar effects have been observed in human cervical cancer (HeLa), ovarian cancer (A2780), and prostate cancer (PC3) cells.[3][10][11][12]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. In human cervical cancer cells, it blocks the cell cycle at the G2/M checkpoint.[10] In cholangiocarcinoma cells, co-treatment with cisplatin (B142131) and this compound led to cell cycle arrest at the G0/G1 phase.[1] This regulation is often associated with the modulation of cyclin-dependent kinases (CDKs) and their corresponding cyclins.[6]

Modulation of Key Signaling Pathways in Cancer

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer.[6] this compound effectively suppresses the PI3K/Akt pathway in cervical and cholangiocarcinoma cells.[1][10][13] Inhibition of this pathway by this compound prevents the phosphorylation and activation of Akt, which in turn affects downstream targets like mTOR and inhibits cell survival, proliferation, and invasion.[13]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide array of cellular processes. This compound selectively downregulates the phosphorylation of ERK1/2 without affecting p38 MAPK or JNK phosphorylation, which is associated with its anti-angiogenic effects.[1][4] However, in other contexts, such as inflammation, it has been shown to inhibit p38 MAPK signaling.[1][14]

Anti-inflammatory Mechanism of Action

This compound exerts significant anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor-kappa B) signaling cascade.[14][15] In activated human mast cells (HMC-1) and vascular endothelial cells, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[15][16] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus.[15] As a result, the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 is significantly reduced.[14][15]

Antioxidant Mechanism of Action

This compound functions as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17][18][19]

Direct ROS Scavenging: In vitro assays demonstrate that this compound effectively scavenges various free radicals, including DPPH, superoxide (B77818), and hydroxyl radicals, and chelates ferrous ions.[19] It also attenuates the production of ROS and superoxide anions in differentiating preosteoclastic cells.[17]

Nrf2/ARE Pathway Activation: this compound activates the Nrf2-antioxidant response element (ARE) signaling pathway.[3][20] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[20] In the nucleus, Nrf2 binds to the ARE, inducing the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[20][21]

References

- 1. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 2. This compound: a review of its source, biosynthesis, methods of extraction, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound: Anticancer potential and mechanism of action | Semantic Scholar [semanticscholar.org]

- 8. This compound induces apoptosis in human promyeloleukemic cells, accompanied by activations of nuclear factor kappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 10. This compound exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | this compound: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 15. Use of this compound to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ScholarWorks@Gyeongsang National University: Inhibitory Effect of this compound Isolated from Sorbus commixta on TNF-α-Induced Inflammation in Human Vascular Endothelial EA.hy926 Cells through NF-κB Signaling Pathway Suppression [scholarworks.gnu.ac.kr]

- 17. This compound and scopolin isolated from Artemisia iwayomogi suppress differentiation of osteoclastic macrophage RAW 264.7 cells by scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. This compound ameliorates hyperlipidemia and hepatic steatosis via AMPK, Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Evolving Landscape of Scopoletin Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release – This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering an in-depth look at the burgeoning field of novel scopoletin derivatives. This compound, a naturally occurring coumarin (B35378), has long been recognized for a variety of pharmacological activities.[1][2][3] Recent advancements in synthetic chemistry have unlocked a new generation of derivatives with significantly enhanced biological effects, particularly in the realms of anticancer and anti-inflammatory applications.[4][5] This document details the quantitative data, experimental protocols, and key signaling pathways associated with these promising compounds.

Anticancer Activity: A Primary Focus

The modification of the this compound structure has been shown to dramatically increase its antitumor activity in vitro.[5] Researchers have successfully synthesized and evaluated numerous series of this compound derivatives, identifying several compounds with potent cytotoxic effects against a range of human cancer cell lines.[4][5][6]

Quantitative Analysis of Cytotoxicity

The cytotoxic or antiproliferative activity of novel this compound derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The MTT assay is a standard colorimetric method used for this purpose.[6][7]

Below is a summary of IC50 values for representative this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| This compound (Parent) | - | MCF-7, MDA-MB-231, HT-29 | > 100 | [5] |

| 11g | Not Specified | MCF-7, MDA-MB-231, HT-29 | < 20 | [5] |

| 11b | Thiophene Fragment | MDA-MB-231 | 4.46 | [7] |

| 7a | Acrylamide | MDA-MB-231, HepG2 | Potent Activity | [6] |

| 7b | Acrylamide | MDA-MB-231, HepG2 | Potent Activity | [6] |

| 8d, 8g, 8j, 11b | Not Specified | MCF-7, MDA-MB-231, HT-29 | < 20 | [5] |

| A1, A2, D6 | Not Specified | Various | Significant Activity | [1] |

| 5a, 5b, 5e | Not Specified | HUVEC, MCF-7 | < 18 | [2] |

Note: "Potent" or "Significant Activity" indicates that the source highlighted the compound's effectiveness without providing a specific IC50 value in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental technique to assess cell viability.[8] The protocol is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan (B1609692) crystals.[8]

Materials:

-

Desired cancer cell lines

-

Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., anhydrous DMSO or acidified isopropanol)[8]

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.[9][10]

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for 1.5 to 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 130-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Mechanism of Action: Apoptosis Induction

Several studies indicate that this compound and its derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[7][11][12] This process is often mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, and the regulation of pro-apoptotic and anti-apoptotic proteins.[12][13]

One highly effective derivative, compound 11b, was found to induce significant apoptosis in breast cancer cells, increasing the apoptotic rate from 10.8% to 79.3% after 24 hours of treatment.[7] This was accompanied by the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptosis pathway.[7] The apoptotic cascade typically involves the activation of caspases, a family of cysteine proteases.[14] this compound has been shown to activate caspase-3 and caspase-9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation, which are hallmarks of apoptosis.[12][14]

Anti-inflammatory Activity: Targeting Key Pathways

Coumarins and their derivatives are well-documented for their anti-inflammatory properties.[15][16] They can modulate multiple signaling pathways involved in the inflammatory response, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[15][17]

Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation.[17] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[17] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6.[17][18]

Novel coumarin derivatives have demonstrated the ability to block this pathway.[19] For instance, compound 2d, a 7-substituted coumarin derivative, was shown to bind to the NF-κB p65 subunit, inhibiting its activity and blocking the downstream inflammatory cascade.[19] this compound itself has been shown to inhibit the overproduction of pro-inflammatory mediators like PGE2 and TNF-α.[20][21]

Conclusion and Future Directions

The structural modification of this compound has yielded a diverse library of derivatives with enhanced and often potent biological activities. The data clearly indicate that these novel compounds hold significant promise as lead structures for the development of new anticancer and anti-inflammatory agents. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize their therapeutic potential and advance the most promising candidates toward clinical development. The continued investigation into their precise mechanisms of action will be crucial for realizing their full potential in modern medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro antitumor activity of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxic evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel this compound Derivatives Kill Cancer Cells by Inducing Mitochondrial Depolarization and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. This compound: Anticancer potential and mechanism of action | Semantic Scholar [semanticscholar.org]

- 12. This compound exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces apoptosis in human promyeloleukemic cells, accompanied by activations of nuclear factor kappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells [mdpi.com]

- 19. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Ameliorative Effects of this compound from Crossostephium chinensis against Inflammation Pain and Its Mechanisms in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and In Vivo Metabolism of Scopoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin (B35378) with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical development of this compound is often hampered by its pharmacokinetic properties.[1][2] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and in vivo metabolism of this compound, with a focus on preclinical studies in rodent models. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their efforts to better understand and potentially improve the therapeutic utility of this promising natural compound.

Pharmacokinetics of this compound

Pharmacokinetic studies of this compound have consistently demonstrated several key characteristics: rapid absorption, extensive metabolism, and low oral bioavailability.[1][2] These properties are largely attributed to its poor aqueous solubility and significant first-pass metabolism in the liver.[1][2]

Absorption

Following oral administration in rats, this compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) typically observed within 20 minutes.[1] However, the extent of absorption is limited, contributing to its low bioavailability.[1]

Distribution

Once absorbed, this compound is widely distributed into various tissues. Studies in rats have shown that after oral administration, the highest concentrations of this compound are found in the liver, kidney, stomach, and small intestine, with detectable levels also in the heart, lung, and brain.[2] The ability of this compound to cross the blood-brain barrier is a significant finding that supports its potential for treating neurological disorders.[2]

Metabolism

This compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation of its phenolic hydroxyl group.[1] In rat plasma, two major metabolites have been identified as this compound-glucuronide and this compound-sulfate conjugates.[1] This rapid and extensive metabolic conversion is a major contributor to the low systemic exposure of the parent compound.

Excretion

The elimination of this compound and its metabolites occurs through both renal and fecal routes. However, the excretion of the unchanged parent drug is very low. In one study, following oral administration to rats, only about 3.75% of the dose was excreted in the urine and 0.78% in the feces as the parent compound, indicating that the majority of this compound is eliminated as metabolites.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats from a representative study. This data highlights the dose-dependent exposure and low oral bioavailability of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Intravenous (i.v.) and Oral (p.o.) Administration [1]

| Parameter | i.v. Administration (5 mg/kg) | p.o. Administration (5 mg/kg) | p.o. Administration (10 mg/kg) | p.o. Administration (20 mg/kg) |

| Cmax (ng/mL) | - | 290.0 ± 86.8 | 499.7 ± 110.1 | 1004.0 ± 224.7 |

| Tmax (min) | - | 20.0 ± 8.9 | 16.7 ± 5.2 | 18.3 ± 4.1 |

| AUC (0-t) (ng/mL*min) | 11438.3 ± 2769.7 | 741.0 ± 195.4 | 1269.3 ± 262.3 | 2548.3 ± 425.6 |

| t1/2 (min) | 35.8 ± 6.9 | 40.5 ± 7.6 | 42.1 ± 8.1 | 45.3 ± 9.2 |

| Bioavailability (%) | - | 6.62 ± 1.72 | 5.59 ± 1.16 | 5.65 ± 0.75 |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section details a typical experimental methodology for a pharmacokinetic study of this compound in rats, based on protocols described in the literature.[1]

Animal Model

-

Species: Sprague-Dawley rats

-

Gender: Male and/or female

-

Weight: 200-250 g

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

-

Fasting: Rats are fasted for 12 hours before drug administration, with free access to water.

Drug Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400.

-

Intravenous (i.v.) Administration: A single dose of the this compound solution is administered via the tail vein.

-

Oral (p.o.) Administration: A single dose of the this compound solution is administered by oral gavage.

Blood Sample Collection

-

Time Points: Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after drug administration.

-

Plasma Preparation: The blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Sample Preparation for Analysis

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), an internal standard (IS) is added, followed by a protein precipitation agent like acetonitrile (B52724) or methanol.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a small volume of the mobile phase used for the chromatographic analysis.

Analytical Method: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of this compound.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is commonly employed.

-

Flow Rate: A flow rate of around 0.3-0.5 mL/min is typical.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, the transition is typically m/z 193.2 → 132.9.[1]

-

-

Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve. Pharmacokinetic parameters are then calculated using non-compartmental analysis.

Visualizations

Experimental Workflow

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

In Vivo Metabolic Pathway of this compound

Caption: Primary Phase II metabolic pathways of this compound in vivo.

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive first-pass metabolism, and consequently, low oral bioavailability. The primary metabolic routes involve glucuronidation and sulfation at the 7-hydroxyl position. These findings are critical for the design of future studies aimed at improving the therapeutic efficacy of this compound. Strategies such as the development of novel drug delivery systems, co-administration with metabolic inhibitors, or the synthesis of prodrugs could potentially enhance its systemic exposure and unlock its full therapeutic potential. The detailed experimental protocols and analytical methodologies provided in this guide serve as a valuable resource for researchers initiating or advancing their work on this promising natural compound.

References

Scopoletin: A Comprehensive Technical Guide on its Discovery, Historical Background, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopoletin (7-hydroxy-6-methoxycoumarin), a naturally occurring coumarin (B35378), has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and analysis. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Discovery and Historical Background

The history of this compound is intrinsically linked to the broader history of coumarins, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata)[1][2]. This discovery paved the way for the identification of a vast array of coumarin derivatives with diverse biological activities.

While the precise individual and date of the first isolation of this compound are not definitively documented in readily available historical records, its name is derived from the genus Scopolia. This compound is found in the root of plants of this genus, such as Scopolia carniolica and Scopolia japonica[3][4][5]. Scopolia carniolica, also known as the henbane bell, has a long history of use in traditional medicine in Europe for its narcotic properties, which are attributed to its high concentration of tropane (B1204802) alkaloids[6][7]. Early phytochemical investigations of medicinal plants like Scopolia carniolica in the 19th and early 20th centuries likely led to the isolation and characterization of this compound.

Plants containing this compound have been used for centuries in traditional medicine across various cultures to treat ailments such as rheumatic arthritis, inflammation, and pain[4]. The scientific exploration of these traditional uses has led to the discovery of this compound's wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects[8][9][10][11][12].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation in drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| Melting Point | 203–205 °C | [4] |

| Appearance | Beige powder | [4] |

| Solubility | Sparingly soluble in water; soluble in hot ethanol, hot acetic acid, and chloroform; almost insoluble in benzene. | [3] |

| Fluorescence | Highly fluorescent in DMSO or water. | [3] |

Experimental Protocols

The isolation and purification of this compound from natural sources are critical steps for its characterization and further investigation. Below are detailed methodologies for extraction and analysis.

General Isolation of Coumarins from Plant Material (Historical Perspective)

Historically, the isolation of coumarins relied on solvent extraction and crystallization. A general historical method is outlined below.

Workflow for Historical Coumarin Isolation

Caption: Historical workflow for coumarin isolation.

Protocol:

-

Extraction: The dried and powdered plant material is continuously extracted with petroleum ether for three days using a Soxhlet apparatus.

-

Concentration: The resulting ether extract is concentrated to approximately one-fifth of its original volume.

-

Crystallization: The concentrated extract is then cooled to allow for the crystallization of coumarins.

-

Collection: The solid crystalline material containing the coumarins is collected by filtration.

Modern Isolation and Purification of this compound from Artemisia annua

Modern techniques offer more efficient and specific isolation of this compound. The following protocol is adapted for the isolation of this compound from the stems of Artemisia annua.

Workflow for Modern this compound Isolation

Caption: Modern workflow for this compound isolation.

Protocol:

-

Extraction: Extract the dried stem powder of Artemisia annua with 70% aqueous acetonitrile.

-

Concentration: Concentrate the extract under a vacuum.

-

Partitioning: Partition the concentrated extract with a non-polar halogenated solvent to transfer the this compound into the organic phase.

-

Drying and Evaporation: Dry the halogenated solvent and then evaporate it to obtain a residue.

-

Crystallization: Crystallize the residue in methanol and filter to collect the this compound crystals.

-

Chromatography: Concentrate the filtrate and subject it to column chromatography over silica (B1680970) gel to isolate the remaining pure this compound.

Analytical Methods for this compound Identification

Several analytical techniques are employed to identify and quantify this compound.

| Technique | Description |

| Thin-Layer Chromatography (TLC) | A common method for the initial detection and separation of this compound from plant extracts. |

| High-Performance Liquid Chromatography (HPLC) | Used for the accurate quantification and purification of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of this compound. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of this compound, confirming its identity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the this compound molecule. |

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

This compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits NF-κB signaling.

Regulation of Cell Proliferation and Survival via the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. This compound has been found to inhibit this pathway, contributing to its anticancer effects.

This compound's Inhibition of the PI3K/Akt/mTOR Pathway

Caption: this compound inhibits PI3K/Akt/mTOR signaling.

Conclusion

This compound, a coumarin with a rich history rooted in traditional medicine, continues to be a subject of intense scientific investigation. Its well-characterized physicochemical properties and the development of efficient isolation and analytical methods have facilitated a deeper understanding of its biological activities. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a molecular basis for its observed pharmacological effects and underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

- 1. Cumarin [chemie.de]

- 2. Cumarin – Wikipedia [de.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. This compound | C10H8O4 | CID 5280460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Scopolia carniolica - Wikipedia [en.wikipedia.org]

- 7. pfaf.org [pfaf.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. This compound: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-arthritic effect of this compound, a coumarin compound occurring in Erycibe obtusifolia Benth stems, is associated with decreased angiogenesis in synovium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound: an inducible nitric oxide synthesis inhibitory active constituent from Artemisia feddei - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Scopoletin in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a phenolic coumarin (B35378) that plays a significant role in plant defense mechanisms.[1][2] As a phytoalexin, its production is induced in response to a wide array of biotic and abiotic stresses, including pathogen attack and exposure to elicitors.[3][4] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its antimicrobial and antioxidant properties, and the signaling pathways that regulate its production. Detailed experimental protocols for key research methodologies are also included.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. From this central intermediate, the pathway branches towards the synthesis of various secondary metabolites, including this compound. The key regulatory enzyme in the final steps of this compound biosynthesis is feruloyl-CoA 6'-hydroxylase (F6'H), which catalyzes the ortho-hydroxylation of feruloyl-CoA.[5] This step is followed by a trans/cis isomerization and lactonization to form the coumarin ring structure of this compound.

Antimicrobial and Antioxidant Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activities against various plant pathogens, including fungi and bacteria. It can inhibit spore germination and mycelial growth of pathogenic fungi.[6] The antioxidant properties of this compound also contribute to plant defense by scavenging reactive oxygen species (ROS) that accumulate during pathogen attack, thereby mitigating oxidative stress.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against a range of plant pathogenic fungi and bacteria.

| Pathogen | Type | MIC (µg/mL) | Reference |

| Fusarium verticillioides | Fungus | 1500 | [7] |

| Candida tropicalis | Fungus | 50 | [3][8] |

| Salmonella typhimurium | Bacterium | 250 | [9] |

Signaling Pathways Regulating this compound Production

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET).[3][10] These hormones act synergistically to induce the expression of this compound biosynthetic genes upon pathogen perception.

Jasmonate and Ethylene Signaling Crosstalk

Upon pathogen recognition, plants trigger the production of JA and ET. In the JA signaling pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This derepresses transcription factors such as MYC2, which can then activate the expression of defense-related genes, including those in the phenylpropanoid pathway.[11][12]

Similarly, the ethylene signaling pathway involves the binding of ET to its receptors, which leads to the stabilization of the transcription factor EIN3 and EIN3-like (EIL) proteins.[13][14] EIN3/EIL1, in turn, can activate the expression of Ethylene Response Factors (ERFs).[15]

The crosstalk between these two pathways is crucial for a robust defense response. Transcription factors like ERF1 can integrate signals from both JA and ET pathways, binding to the promoters of phytoalexin biosynthetic genes and synergistically activating their transcription.[3][16] Furthermore, transcription factors such as MYB15 have been shown to directly bind to the promoter of the key this compound biosynthetic gene F6'H1 and activate its expression.[5]

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue using HPLC

This protocol describes a general method for the extraction and quantification of this compound. Optimization may be required depending on the plant species and tissue type.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

This compound standard

-

HPLC system with a C18 column and UV or fluorescence detector

-

0.1% Formic acid in water (Mobile Phase A)

-

Methanol or Acetonitrile (Mobile Phase B)

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL of the sample into the HPLC system.

-

Separate the compounds using a C18 column with a gradient elution of Mobile Phase A and Mobile Phase B. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.[10][17]

-

Detect this compound using a UV detector at approximately 344 nm or a fluorescence detector with excitation at ~365 nm and emission at ~460 nm.[18]

-

Prepare a standard curve using a series of known concentrations of this compound standard to quantify the amount of this compound in the plant samples.

In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.[7]

Materials:

-

Fungal pathogen culture

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a fungal spore suspension or mycelial fragment suspension in the liquid growth medium and adjust the concentration to a desired level (e.g., 1 x 10^5 spores/mL).

-

In a 96-well plate, perform serial dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations.

-

Add the fungal suspension to each well containing the different concentrations of this compound.

-

Include a positive control (fungal suspension with no this compound) and a negative control (growth medium only).

-

Incubate the plate at an appropriate temperature for the fungal pathogen for 24-72 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible fungal growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to analyze the expression of this compound biosynthesis genes in response to pathogen infection.[7]

Materials:

-

Plant tissue from control and pathogen-infected plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers for target genes (e.g., PAL, C4H, 4CL, F6'H) and a reference gene (e.g., Actin or Ubiquitin)

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Real-time PCR system

Procedure:

-

Harvest plant tissue at different time points after pathogen inoculation and from uninoculated control plants. Immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for a specific gene, and diluted cDNA.

-

Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

After the run, perform a melt curve analysis to ensure the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion

This compound is a crucial component of the plant's chemical defense arsenal. Its production is tightly regulated by a sophisticated signaling network that integrates hormonal cues, particularly from jasmonate and ethylene, to mount a rapid and effective response against invading pathogens. The antimicrobial and antioxidant properties of this compound directly contribute to inhibiting pathogen growth and mitigating cellular damage. A deeper understanding of the regulatory mechanisms controlling this compound biosynthesis holds promise for the development of novel strategies to enhance disease resistance in crop plants and for the discovery of new antimicrobial agents for pharmaceutical applications.

References

- 1. Plant Chromatin Immunoprecipitation [protocols.io]

- 2. bioone.org [bioone.org]

- 3. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of the Natural Coumarin this compound Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A MYC2/MYC3/MYC4-dependent transcription factor network regulates water spray-responsive gene expression and jasmonate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shaping Ethylene Response: The Role of EIN3/EIL1 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shaping Ethylene Response: The Role of EIN3/EIL1 Transcription Factors | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]

- 18. Rapid Quantification and Validation of Biomarker this compound in Paederia foetida by qNMR and UV–Vis for Herbal Preparation | MDPI [mdpi.com]

Scopoletin: A Comprehensive Technical Guide to its Fluorescence Spectrum and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin, a naturally occurring coumarin, has garnered significant attention in various scientific fields due to its distinct fluorescence properties. This technical guide provides an in-depth analysis of the fluorescence spectrum and quantum yield of this compound, offering valuable insights for its application in biomedical research and drug development. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a comprehensive understanding.

This compound's fluorescence is particularly notable for its sensitivity to environmental pH, exhibiting a significant shift in its spectral properties due to an excited-state proton transfer (ESPT) mechanism. This characteristic, along with its relatively high quantum yield, makes it a versatile fluorescent probe.

Fluorescence Spectroscopy of this compound

The fluorescence of this compound is intrinsically linked to its molecular state, which is predominantly influenced by the pH of its environment. In aqueous solutions, this compound exists in a pH-dependent equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This equilibrium is a critical determinant of its absorption and emission characteristics.

pH-Dependent Spectral Characteristics

The fluorescence of coumarins like this compound is strongly dependent on pH.[1][2] In acidic to neutral solutions, the neutral form of this compound is prevalent, while in alkaline solutions, the anionic form dominates. This transition is characterized by a ground-state pKa of approximately 7.4.[3][4]

The neutral form of this compound exhibits an excitation maximum at around 340 nm.[1][2] As the pH increases, this peak decreases, and a new band appears at approximately 385 nm, corresponding to the anionic form.[1][4] The emission spectrum, however, consistently peaks at around 460 nm across a wide pH range. This is attributed to the fact that this compound is a photoacid, meaning its excited neutral form can readily lose a proton, leading to emission from the anionic form.[2][4] This excited-state proton transfer (ESPT) results in a remarkably large Stokes shift of over 100 nm in the pH range of 3 to 7.[3]

The relationship between the neutral and anionic forms of this compound in its ground state can be visualized as a simple equilibrium.

Quantitative Fluorescence Data

The following tables summarize the key quantitative parameters related to the fluorescence of this compound under various conditions.

| Parameter | Neutral Form (pH < 7) | Anionic Form (pH > 8) | Reference |

| Excitation Maximum (λex) | ~340 - 342 nm | ~385 nm | [1][2] |

| Emission Maximum (λem) | ~460 nm (due to ESPT) | ~460 nm | [1][2] |

| Stokes Shift | >110 nm (pH 3-7) | ~75 nm | [3] |

| Ground-State pKa | 7.4 ± 0.1 | - | [3][4] |

| Excited-State pKa (pKa)* | ~1.4 | - | [4] |

| Condition | Quantum Yield (Φ) | Reference Standard (Φr) | Reference |

| Aqueous Solution (pH dependent) | Comparable to Quinine (B1679958) Sulfate (B86663) | Quinine Sulfate (0.58 in 0.1N H₂SO₄) | [3] |

| Anionic Form vs. Neutral Form | Anionic form is at least 1.5 times more fluorescent | - | [1][2] |

| pH 5.4 | 3.2 times higher than Scopolin | - | [1][2] |

Experimental Protocols

Measurement of Fluorescence Spectra

A standardized protocol for measuring the fluorescence excitation and emission spectra of this compound is crucial for obtaining reproducible results.

Materials:

-

This compound (99%+ purity)[3]

-

Phosphate (B84403) buffer solutions of varying pH (e.g., 2.6, 5.4, 6.7, 7.2, 7.6, 8.5)[1][2]

-

Ethanol (B145695) (HPLC grade)[1][2]

-

Distilled water[5]

-

UV-Vis Spectrophotometer[3]

-

Spectrofluorometer[3]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 0.3–0.6 mg/mL).[1][2]

-

Sample Preparation: Dilute the stock solution with the desired phosphate buffer to achieve a final concentration that results in an absorbance of approximately 0.1 at the isosbestic point (354 nm) to minimize inner-filter effects. A typical final concentration is around 10 µM.[3]

-

Absorbance Measurement: Record the UV-Vis absorption spectrum of the sample using a spectrophotometer.

-

Fluorescence Measurement:

-

Excitation Spectra: Set the emission wavelength to the maximum (e.g., 460 nm) and scan a range of excitation wavelengths (e.g., 250-450 nm).[1][2]

-

Emission Spectra: Set the excitation wavelength to the maximum of the neutral or anionic form (e.g., 340 nm or 385 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).[1][2]

-

-

Instrument Parameters: Typical settings for a spectrofluorometer include excitation and emission slit widths of 2.5-5 nm and a PMT voltage of around 600 V.[1][2]

-

Data Analysis: Analyze the spectra to determine the excitation and emission maxima.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of this compound is typically determined relative to a well-characterized standard, such as quinine sulfate.

Materials:

-

This compound solution (prepared as described above)

-

Quinine sulfate solution (in 0.1 N H₂SO₄, Φ = 0.58)[3]

-

Spectrofluorometer with an integrating sphere (for absolute measurements) or a standard cuvette holder (for relative measurements)

Procedure (Relative Method):

-

Prepare Solutions: Prepare a series of this compound solutions of varying concentrations in the desired buffer and a corresponding series of quinine sulfate solutions. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3]

-

Set Excitation Wavelength: Use the same excitation wavelength (e.g., 350 nm) for both the this compound samples and the quinine sulfate standard.[3]

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution.

-